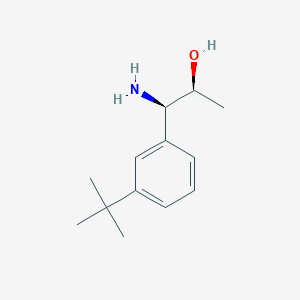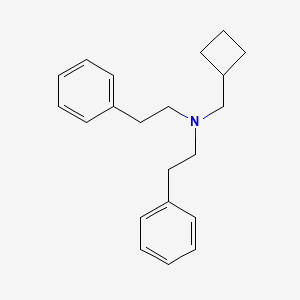![molecular formula C10H8ClF3N2 B13052495 (3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile: is a chiral organic compound with a complex structure that includes an amino group, a chloro-substituted phenyl ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Ring: The starting material is often a substituted benzene derivative, such as 2-chloro-3-(trifluoromethyl)benzene.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the benzene ring.
Formation of the Propanenitrile Moiety: The nitrile group is introduced through a reaction with a cyanide source, such as sodium cyanide, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino group and the nitrile group allows for various interactions at the molecular level, potentially affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propanenitrile: Similar structure but with a different position of the trifluoromethyl group.
(3S)-3-Amino-3-[2-bromo-3-(trifluoromethyl)phenyl]propanenitrile: Bromine instead of chlorine.
(3S)-3-Amino-3-[2-chloro-3-(difluoromethyl)phenyl]propanenitrile: Difluoromethyl instead of trifluoromethyl.
Uniqueness
- The specific arrangement of the chloro and trifluoromethyl groups on the phenyl ring gives this compound unique chemical properties.
- The presence of the nitrile group adds to its reactivity and potential for further chemical modifications.
(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H8ClF3N2 |
|---|---|
Peso molecular |
248.63 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2/c11-9-6(8(16)4-5-15)2-1-3-7(9)10(12,13)14/h1-3,8H,4,16H2/t8-/m0/s1 |
Clave InChI |
WSCNXIXSXYHHBW-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)[C@H](CC#N)N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



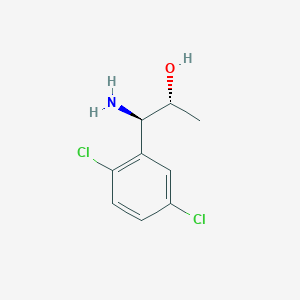
![7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052428.png)
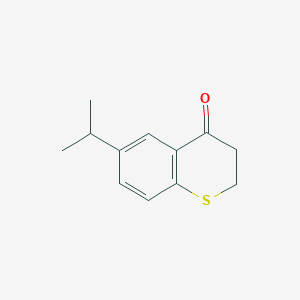


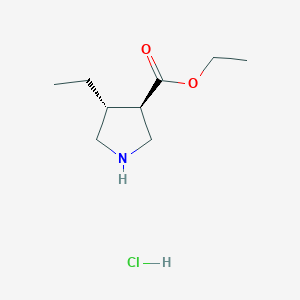
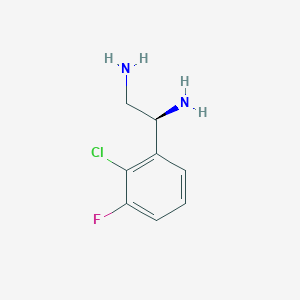
![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)
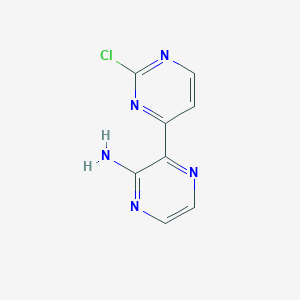
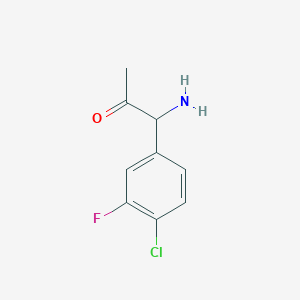
![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)
